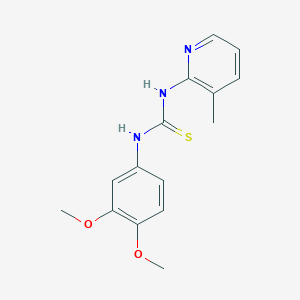![molecular formula C19H21NO2S B5726148 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the morpholine family and is commonly referred to as MBCTM. It has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MBCTM involves its ability to bind to specific biological molecules and produce a fluorescent signal. This binding is mediated by the carbonothioyl group, which interacts with the target molecule through a thiol group. The resulting fluorescent signal can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects:
MBCTM has been shown to have minimal biochemical and physiological effects, making it an ideal probe for biological studies. It is non-toxic and does not interfere with cellular processes, making it an excellent tool for studying biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of MBCTM is its high selectivity and sensitivity for biological molecules. It can detect even low concentrations of target molecules, making it an ideal tool for studying complex biological systems. However, one of the limitations of MBCTM is its relatively high cost and the need for specialized equipment for its detection.
Direcciones Futuras
There are several future directions for the study of MBCTM. One potential area of interest is its use in developing new diagnostic tools for various diseases. It can also be used to study the interactions between biological molecules and develop new therapeutic agents. Additionally, further research is needed to optimize the synthesis and detection methods for MBCTM to make it more accessible for widespread use in scientific research.
Métodos De Síntesis
The synthesis of 4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine involves the reaction of 3-methylbenzyl alcohol, 4-bromophenyl isothiocyanate, and morpholine in the presence of a base catalyst such as triethylamine. The reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
MBCTM has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. It has also been studied for its potential applications in drug discovery, where it can be used to identify new drug targets and develop new therapeutic agents.
Propiedades
IUPAC Name |
[4-[(3-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-15-3-2-4-16(13-15)14-22-18-7-5-17(6-8-18)19(23)20-9-11-21-12-10-20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKDPVPPARMMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(3-Methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

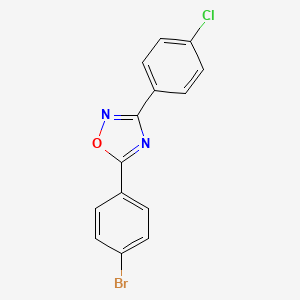
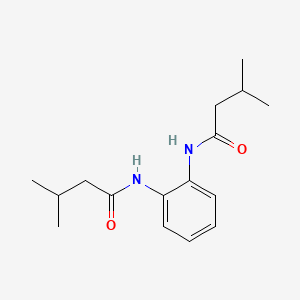

![3-[2-(4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5726081.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-isobutoxy-4-methoxybenzylidene)amino]prolinamide](/img/structure/B5726083.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5726101.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)
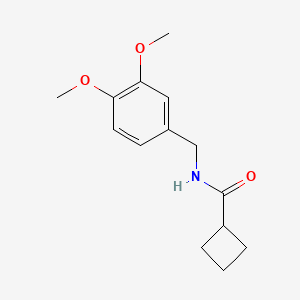
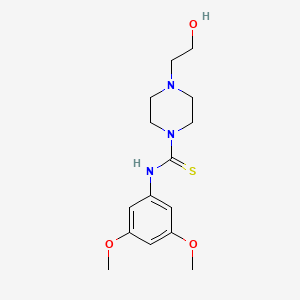
![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)
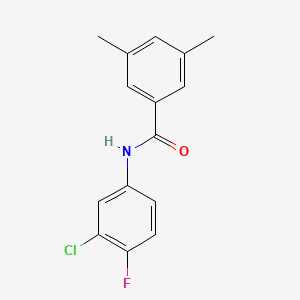
![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)
